

Benzyl tosylate chemical properties and reactivity

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Compound of Interest		
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An In-depth Technical Guide to **Benzyl Tosylate**: Chemical Properties and Reactivity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzyl tosylate (benzyl 4-methylbenzenesulfonate) is a prominent organic compound widely utilized in academic and industrial research.[1][2] With the chemical formula C₁₄H₁₄O₃S, it belongs to the tosylate ester family.[1][2] Its significance stems from the exceptional leaving group ability of the tosylate anion (TsO⁻), which makes benzyl tosylate a highly versatile electrophile.[1] This property renders it an invaluable substrate for a broad spectrum of nucleophilic substitution reactions.[1][3] Furthermore, its role as a benzylating agent allows for the introduction of the benzyl group, a common protecting group for alcohols and amines in the synthesis of complex organic molecules.[1]

Chemical and Physical Properties

The fundamental physical and chemical properties of **benzyl tosylate** are crucial for its handling, application in reactions, and purification. These properties are summarized in the table below.

Data Presentation: Physical and Chemical Properties



Property	Value	Source(s)
Molecular Formula	C14H14O3S	[1][2][4][5]
Molar Mass	262.32 g/mol (or 262.33 g/mol)	[1][2][4]
Appearance	White solid	[6]
Melting Point	58 °C	[1][4]
Boiling Point	412.7 ± 24.0 °C (Predicted)	[1][4]
Density	1.222 ± 0.06 g/cm ³ (Predicted)	[1][4]
Solubility	Soluble in alcohols, ether, and aromatic solvents.[4] Sparingly soluble in water.[7]	[4][7]
CAS Number	1024-41-5	[2][3][5]

Spectral Data

- ¹H NMR: Key signals include peaks in the range of δ 7.2–7.8 for the aromatic protons, a characteristic peak at approximately δ 4.6 for the benzylic methylene (CH₂) protons, and a singlet around δ 2.4 corresponding to the methyl (CH₃) protons of the tosyl group.[1]
- 13C NMR: The carbon spectrum provides further structural confirmation.
- Mass Spectrometry (MS): The molecular ion peak (M+) is observed at a mass-to-charge ratio
 (m/z) of 262.32, confirming the molecular weight of the compound.[1]
- Infrared (IR) Spectroscopy: The IR spectrum displays characteristic absorption bands corresponding to the S=O stretching of the sulfonate group and the C-O-S linkage.[1]

Synthesis of Benzyl Tosylate

The synthesis of **benzyl tosylate** is a well-established procedure in organic chemistry, with the most common method involving the reaction of benzyl alcohol with p-toluenesulfonyl chloride.



Primary Synthetic Route: Tosylation of Benzyl Alcohol

The standard and most widely used method for preparing **benzyl tosylate** is the reaction of benzyl alcohol with p-toluenesulfonyl chloride (TsCl).[1][3] This reaction is typically conducted in the presence of a base, such as pyridine or triethylamine (TEA), which serves to neutralize the hydrochloric acid (HCl) generated as a byproduct.[1][3] The base deprotonates the benzyl alcohol, increasing its nucleophilicity for attack on the electrophilic sulfur atom of TsCl.[1] To enhance the reaction rate, a nucleophilic catalyst like 4-dimethylaminopyridine (DMAP) is often employed.[1]

Caption: Workflow for the synthesis of benzyl tosylate.

Experimental Protocol: Synthesis from Benzyl Alcohol

- Preparation: Dissolve benzyl alcohol (1.0 eq) in a suitable anhydrous solvent, such as dichloromethane (DCM) or acetone, under an inert atmosphere.[3]
- Addition of Reagents: Add p-toluenesulfonyl chloride (1.1 1.5 eq) to the solution.[1][3]
 Subsequently, add a base like triethylamine (1.5 eq) or pyridine to the mixture.[3] The use of a slight excess of TsCl can help to optimize the yield.[1]
- Reaction: Stir the mixture at room temperature or slightly elevated temperatures.[3] Monitor the reaction progress using thin-layer chromatography (TLC).
- Workup: Once the reaction is complete, quench the reaction by adding water or a dilute acid solution. Separate the organic layer, and wash it sequentially with water, dilute acid (e.g., HCl), a saturated solution of sodium bicarbonate, and brine.
- Purification: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., petroleum ether) or by column chromatography on silica gel.[1][8]

Alternative Synthetic Route: From Benzyl Halides

An effective alternative for synthesizing **benzyl tosylate**s involves an anion exchange reaction. This method utilizes benzyl halides (e.g., benzyl bromide) and silver p-toluenesulfonate (silver



tosylate).[1] The reaction is driven by the high affinity of silver ions for halides, leading to the precipitation of an insoluble silver halide (e.g., AgBr).[1] This precipitation effectively drives the reaction equilibrium towards the formation of **benzyl tosylate**, often resulting in high yields.[1] The reaction is typically performed in a dry solvent like acetonitrile or chloroform, often under reflux.[1]

Reactivity of Benzyl Tosylate

The reactivity of **benzyl tosylate** is dominated by the tosylate group's ability to function as an excellent leaving group. This makes the benzylic carbon highly electrophilic and susceptible to attack by a wide range of nucleophiles.

Nucleophilic Substitution Reactions (S_n1 and S_n2)

Benzyl tosylate readily undergoes nucleophilic substitution reactions, which can proceed through either a bimolecular (S_n2) or a unimolecular (S_n1) pathway.[1] The predominant mechanism is highly dependent on the substrate's structure, the nature of the nucleophile, the solvent, and other reaction conditions.[1]

- S_n2 Pathway: **Benzyl tosylate** is an excellent substrate for S_n2 reactions due to the relatively unhindered nature of the benzylic carbon.[9] Strong nucleophiles such as azides (N₃⁻), amines (RNH₂), and alkoxides (RO⁻) will readily displace the tosylate group in a single concerted step.[1] The stability of the departing tosylate anion facilitates this displacement.[1] The rate of these reactions is influenced by the strength and concentration of the nucleophile.[1]
- S_n1 Pathway: The S_n1 mechanism involves a two-step process initiated by the departure of the leaving group to form a carbocation intermediate, which is then attacked by the nucleophile.[1] While less common for unsubstituted **benzyl tosylate**, the S_n1 pathway can become significant, particularly in polar, non-nucleophilic solvents and with electron-donating substituents on the aromatic ring that stabilize the resulting benzylic carbocation.[8][10]

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